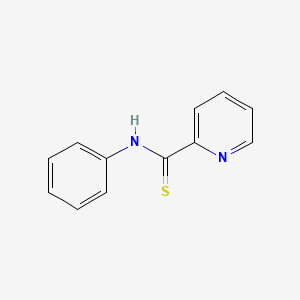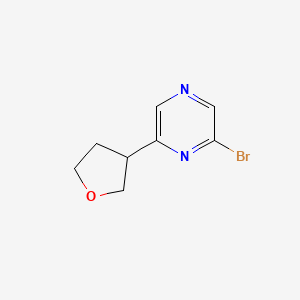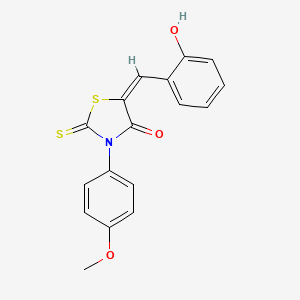![molecular formula C15H10FN3O4 B11711667 2-{[(4-fluorophenyl)amino]methyl}-5-nitro-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B11711667.png)
2-{[(4-fluorophenyl)amino]methyl}-5-nitro-2,3-dihydro-1H-isoindole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(4-fluorofenil)amino]metil}-5-nitro-2,3-dihidro-1H-isoindol-1,3-diona es un compuesto sintético que pertenece a la clase de los derivados de isoindolina. Los derivados de isoindolina son conocidos por sus diversas actividades biológicas y se han estudiado ampliamente por sus posibles aplicaciones terapéuticas
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-{[(4-fluorofenil)amino]metil}-5-nitro-2,3-dihidro-1H-isoindol-1,3-diona generalmente implica la reacción de 4-fluoroanilina con un aldehído adecuado para formar una base de Schiff, seguida de reacciones de ciclación y nitración. Las condiciones de reacción a menudo incluyen el uso de disolventes como etanol o metanol y catalizadores como el ácido p-toluensulfónico .
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto pueden implicar condiciones sin disolventes para cumplir con los principios de química verde. Este enfoque no solo reduce el impacto ambiental, sino que también mejora la eficiencia del proceso de síntesis .
Análisis De Reacciones Químicas
Tipos de Reacciones
2-{[(4-fluorofenil)amino]metil}-5-nitro-2,3-dihidro-1H-isoindol-1,3-diona experimenta diversas reacciones químicas, incluyendo:
Oxidación: El grupo nitro se puede reducir a un grupo amino en condiciones adecuadas.
Reducción: El compuesto puede sufrir reacciones de reducción para formar diferentes derivados.
Sustitución: El átomo de flúor en el anillo fenilo se puede sustituir con otros grupos funcionales.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes reductores como el borohidruro de sodio para reacciones de reducción y agentes oxidantes como el permanganato de potasio para reacciones de oxidación. Las reacciones se llevan a cabo típicamente a temperaturas controladas y en presencia de disolventes adecuados .
Principales Productos Formados
Los principales productos formados a partir de estas reacciones incluyen varios derivados de isoindolina sustituidos, que se pueden explorar más a fondo por sus actividades biológicas .
Aplicaciones Científicas De Investigación
Química: Utilizado como intermedio en la síntesis de otros compuestos bioactivos.
Biología: Investigado por su potencial para modular vías y receptores biológicos.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 2-{[(4-fluorofenil)amino]metil}-5-nitro-2,3-dihidro-1H-isoindol-1,3-diona implica su interacción con dianas moleculares y vías específicas. Se ha demostrado que modula el receptor de dopamina D2, lo que sugiere su posible aplicación como un agente antipsicótico . Además, puede inhibir la agregación de la proteína β-amiloide, lo que indica su potencial en el tratamiento de la enfermedad de Alzheimer .
Comparación Con Compuestos Similares
Compuestos Similares
2-(2-hidroxietil)-1H-isoindol-1,3(2H)-diona: Otro derivado de isoindolina con actividades biológicas similares.
Ácido 4-({[2-(4-fluorofenil)etil]amino}metil)benzoico: Un compuesto con características estructurales similares y posibles aplicaciones terapéuticas.
Singularidad
2-{[(4-fluorofenil)amino]metil}-5-nitro-2,3-dihidro-1H-isoindol-1,3-diona destaca por su combinación única de un grupo fluorofenil y un grupo nitro, que contribuyen a sus propiedades químicas distintivas y posibles actividades biológicas .
Propiedades
Fórmula molecular |
C15H10FN3O4 |
|---|---|
Peso molecular |
315.26 g/mol |
Nombre IUPAC |
2-[(4-fluoroanilino)methyl]-5-nitroisoindole-1,3-dione |
InChI |
InChI=1S/C15H10FN3O4/c16-9-1-3-10(4-2-9)17-8-18-14(20)12-6-5-11(19(22)23)7-13(12)15(18)21/h1-7,17H,8H2 |
Clave InChI |
QSVSBPQJFWCVKF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NCN2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-])F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[(2E)-2-(5-bromo-2,3-dimethoxybenzylidene)hydrazinyl]-1,2-benzothiazole 1,1-dioxide](/img/structure/B11711598.png)
![3-[1-acetyl-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-6-bromo-4-phenylquinolin-2(1H)-one](/img/structure/B11711605.png)
![2-{(3Z)-3-[(4-bromobenzoyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-methylphenyl)acetamide](/img/structure/B11711609.png)
![(5E)-5-{3-[(4-nitrobenzyl)oxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11711615.png)
![N-(2,1,3-benzothiadiazol-4-yl)-5-bromo-2-{[(4-chlorophenyl)sulfonyl]amino}benzamide](/img/structure/B11711619.png)
![N-({N'-[(E)-(Pyridin-3-YL)methylidene]hydrazinecarbonyl}methyl)thiophene-2-carboxamide](/img/structure/B11711632.png)

![4-methoxy-N-(2,2,2-trichloro-1-{[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11711649.png)



